3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine
CAS No.: 1185310-44-4
Cat. No.: VC13436100
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185310-44-4 |
|---|---|
| Molecular Formula | C10H13Cl2N3 |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2 |
| Standard InChI Key | ZACPWYBDGKQDRB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name is 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine, with a molecular formula of C₁₀H₁₃Cl₂N₃ and a molecular weight of 246.13 g/mol . Key structural features include:
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A pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted with chlorine at position 3.
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A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to position 6 of the pyridazine.
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A chloromethyl group (-CH₂Cl) at position 3 of the piperidine ring.
The SMILES notation (C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl) and InChIKey (ZACPWYBDGKQDRB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .
Spectroscopic and Computational Data
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NMR: Predicted signals include aromatic protons from the pyridazine ring (δ 7.5–8.5 ppm) and aliphatic protons from the piperidine and chloromethyl groups (δ 2.0–4.0 ppm) .
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Mass Spectrometry: The molecular ion peak (m/z = 246.13) aligns with the molecular weight, with fragmentation patterns indicating cleavage of the chloromethyl group (m/z = 210) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution reactions:
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Formation of the pyridazine core: 3,6-Dichloropyridazine is reacted with piperidine derivatives under basic conditions to introduce the piperidine moiety.
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Chloromethylation: The piperidine ring is functionalized with a chloromethyl group using chloromethylation agents such as chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids .
Example Protocol:
A mixture of 3,6-dichloropyridazine (1.0 equiv), 3-(chloromethyl)piperidine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 60°C for 12 hours. The product is purified via column chromatography (yield: 65–70%).
Industrial-Scale Considerations
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Solvent Optimization: DMF is preferred for its high polarity, which facilitates nucleophilic substitution.
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Safety Measures: Due to the toxicity of chloromethylating agents, industrial processes employ closed systems and rigorous ventilation .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMF, DMSO; sparingly in H₂O | |
| LogP | 2.8 (predicted) | |
| Stability | Stable under inert atmosphere |
The chloromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in biological systems .
Biological Activity and Applications
Agrochemical Applications
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Fungicide Intermediate: Patents disclose related pyridazine-piperidine hybrids as intermediates in crop protection agents, targeting fungal pathogens like Botrytis cinerea .
Recent Research and Future Directions
Patent Activity
A 2024 patent (CN114761403A) highlights pyridazine-piperidine derivatives as fungicides, underscoring industrial interest in this structural class .
Knowledge Gaps
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